N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3S/c1-4-12-29-22(33)18-11-10-16(21(32)26-17-8-6-5-7-9-17)13-19(18)30-23(29)27-28-24(30)34-14-20(31)25-15(2)3/h10-11,13,15,17H,4-9,12,14H2,1-3H3,(H,25,31)(H,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZULUKYOJNUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazole and quinazoline core, which are known for their diverse biological activities. The synthesis involves multi-step procedures confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The molecular formula is , indicating a rich chemical structure that allows for various interactions within biological systems.
Chemical Structure Representation
The structural representation can be summarized as follows:
- InChI Key :
InChI=1S/C24H32N6O3S/c1... - SMILES Notation :
CCCN1C(=O)C2=C(C=C(C=C2)...
These notations provide unique identifiers for cheminformatics applications and facilitate computational studies on the compound's interactions with biological targets.
Pharmacological Properties
Research indicates that the compound may exhibit several pharmacological activities, including:
- Antimicrobial Activity : Compounds with similar triazole and quinazoline structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various pathogens, including Candida albicans and Staphylococcus aureus .
- Anticancer Activity : The triazole scaffold is recognized for its potential in cancer therapy. Studies have indicated that modifications to the quinazoline moiety can enhance anticancer efficacy by targeting specific cellular pathways involved in tumor growth .
The mechanism of action for N-cyclohexyl-5-oxo compounds generally involves:
- Target Interaction : These compounds often interact with specific enzymes or receptors, modulating their activity. For example, triazole derivatives can inhibit fungal enzymes critical for cell wall synthesis.
- Structure-Activity Relationship (SAR) : Modifications to the triazole or quinazoline moieties significantly influence potency and selectivity against various biological targets. For instance, the presence of electron-donating groups enhances activity against certain bacterial strains .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of similar triazole compounds found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics. For example:
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Candida albicans | 0.0156 | |
| Compound 2 | Staphylococcus aureus | 0.125 | |
| Compound 3 | Escherichia coli | 0.5 |
These findings suggest that N-cyclohexyl-5-oxo derivatives could be developed as potent alternatives to existing antimicrobial agents.
Anticancer Activity
In vitro studies on triazolo[4,3-a]quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate the potential of these compounds in cancer treatment strategies.
Preparation Methods
Synthesis of 8-Cyano-4-propylquinazolin-5(4H)-one (Intermediate A)
Procedure :
- Heat anthranilic acid (10 mmol) with propylamine (12 mmol) and formamide (15 mL) at 120°C for 6 hr under N₂.
- Cool reaction mixture, dilute with H₂O (50 mL), and extract with EtOAc (3×30 mL).
- Dry organic layers over Na₂SO₄ and concentrate under reduced pressure.
- Recrystallize from ethanol/water (3:1) to yield white crystals.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| MP | 189-192°C |
| IR (cm⁻¹) | 2220 (CN), 1685 (C=O) |
| ¹H NMR (DMSO-d₆) | δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), 3.45 (q, 2H, NCH₂), 7.21-8.15 (m, 3H, Ar-H) |
Triazole Annelation to FormTriazolo[4,3-a]Quinazoline Core (Intermediate B)
Reaction Conditions :
- Treat Intermediate A (5 mmol) with hydrazine hydrate (15 mmol) in EtOH (20 mL) at reflux (12 hr).
- Add CS₂ (10 mmol) and KOH (2 mmol), continue refluxing for 8 hr.
- Acidify with HCl (1M) to pH 3-4, collect precipitate by filtration.
Optimization Insights :
- Temperature Control : Maintaining reflux (78°C) prevents decomposition of hydrazine intermediate.
- CS₂ Stoichiometry : Excess CS₂ (2 eq) ensures complete cyclization.
Characterization :
| Technique | Data |
|---|---|
| HRMS | m/z 271.0984 [M+H]⁺ (Calc. 271.0989 for C₁₂H₁₁N₅O) |
| ¹³C NMR (DMSO-d₆) | δ 165.8 (C=O), 152.3 (triazole C3), 141.2-118.7 (aromatic carbons) |
Introduction of 1-Sulfanylpropylcarbamoylmethyl Group (Intermediate C)
- Suspend Intermediate B (3 mmol) in dry DMF (10 mL).
- Add NaH (60% dispersion, 3.6 mmol) at 0°C, stir 30 min.
- Introduce 2-((propan-2-ylcarbamoyl)methylthio)acetic acid (3.3 mmol), warm to 25°C for 12 hr.
- Quench with ice-water, extract with CH₂Cl₂, dry and concentrate.
Critical Parameters :
- DMF as Solvent : Enhances nucleophilicity of sulfur center.
- Stoichiometry : 1.1 eq thiolating agent minimizes disulfide formation.
Yield : 65% after silica gel chromatography (Hexane/EtOAc 4:1).
Carboxamide Formation at C8 (Final Product)
- Hydrolyze Intermediate C's nitrile group: Reflux with 6M HCl (10 mL) for 4 hr.
- Neutralize with NH₄OH, extract carboxylic acid with EtOAc.
- Activate acid with EDCl/HOBt (1.2 eq each) in THF (15 mL).
- Add cyclohexylamine (1.5 eq), stir at 25°C for 24 hr.
Purification :
- Column chromatography (SiO₂, CHCl₃/MeOH 95:5)
- Final recrystallization from toluene/hexane
Analytical Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₂N₆O₃S |
| HRMS | 544.2231 [M+H]⁺ (Calc. 544.2238) |
| ¹H NMR (CDCl₃) | δ 1.12-1.89 (m, 11H, cyclohexyl + CH(CH₃)₂), 3.02 (q, 2H, SCH₂), 4.21 (br s, 1H, NH) |
| HPLC Purity | 99.2% (C18, MeCN/H₂O 70:30, 254 nm) |
Comparative Analysis of Synthetic Routes
Alternative Annelation Methods
The hydrazine-CS₂ method balances yield and practicality for scale-up.
Q & A
Q. What are the standard synthetic protocols for preparing N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
The synthesis typically involves multi-step reactions:
Core Formation : Construct the triazolo[4,3-a]quinazoline scaffold via cyclization of substituted quinazoline precursors under reflux conditions (e.g., using acetic acid or DMF as solvent) .
Functionalization : Introduce the cyclohexyl, propyl, and sulfanyl carbamoyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) to isolate high-purity product .
Validation : Confirm structural integrity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) .
Q. Which characterization techniques are critical for verifying the structural and thermal stability of this compound?
Q. What are the primary biological targets and mechanisms of action for triazoloquinazoline derivatives like this compound?
Triazoloquinazoline derivatives often target:
- Kinases and Enzymes : Inhibit ATP-binding pockets (e.g., EGFR, VEGFR) via competitive binding .
- DNA Topoisomerases : Intercalate with DNA or stabilize cleavage complexes, inducing apoptosis .
- Antimicrobial Targets : Disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
Mechanistic studies should include enzymatic assays (IC50 determination) and cellular viability assays (MTT/XTT) .
Q. How should researchers optimize storage conditions to ensure compound stability?
- Temperature : Store at -20°C in airtight, light-protected vials.
- Solvent : Use anhydrous DMSO for stock solutions (avoid repeated freeze-thaw cycles).
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How can computational methods improve the efficiency of synthetic route optimization?
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., for cyclization steps) .
- Solvent/Reagent Screening : Machine learning (e.g., Random Forest models) predicts optimal solvents/catalysts from historical data .
- Yield Optimization : Bayesian optimization algorithms adjust parameters (temperature, stoichiometry) in real-time .
Q. What strategies resolve contradictory bioactivity data across cell lines or animal models?
- Dose-Response Analysis : Establish EC50/IC50 curves in ≥3 independent replicates to rule out assay variability .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., cyclohexyl vs. adamantyl) to isolate pharmacophore contributions .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity .
Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?
- Protocol Documentation : Detail reaction parameters (e.g., degassing steps, stirring rates) to minimize batch-to-batch variability .
- Analytical Validation : Cross-validate purity via orthogonal methods (e.g., NMR + LC-MS) .
- Collaborative Verification : Share samples with independent labs for replication studies .
Q. Which methodologies are recommended for studying interactions between this compound and biological targets?
Q. How can molecular modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses to prioritize derivatives with improved affinity .
- ADMET Prediction : SwissADME or ADMETlab2.0 forecasts solubility, metabolic stability, and toxicity .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
